(S)-2-aminobut-3-en-1-ol hydrochloride

Catalog No.
S690528
CAS No.
219803-57-3
M.F
C4H10ClNO
M. Wt
123.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-aminobut-3-en-1-ol hydrochloride

CAS Number

219803-57-3

Product Name

(S)-2-aminobut-3-en-1-ol hydrochloride

IUPAC Name

(2S)-2-aminobut-3-en-1-ol;hydrochloride

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1

InChI Key

DWGZNOXQUQANQJ-WCCKRBBISA-N

SMILES

C=CC(CO)N.Cl

Synonyms

(2S)-2-Amino-3-buten-1-ol Hydrochloride

Canonical SMILES

C=CC(CO)[NH3+].[Cl-]

Isomeric SMILES

C=C[C@@H](CO)[NH3+].[Cl-]

Enzyme Inhibition

One study suggests that (S)-2-aminobut-3-en-1-ol hydrochloride may act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. These enzymes play a crucial role in the metabolism of various drugs and other xenobiotics in the body. Inhibiting their activity could potentially alter the pharmacokinetics of co-administered medications []. However, further research is needed to confirm these findings and explore the potential implications for drug interactions.

Proteomics Research

(S)-2-aminobut-3-en-1-ol hydrochloride, with the molecular formula C4H10ClNO and a CAS number of 219803-57-3, is a chiral compound characterized by the presence of an amino group and an alcohol functional group. This compound is a hydrochloride salt of (S)-2-aminobut-3-en-1-ol, which is an important intermediate in organic synthesis. It features a double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling it to react with electrophiles.
  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form an alkene.
  • Reduction Reactions: The alcohol group can be oxidized or reduced, leading to the formation of different derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or amines .

The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing enzymes that catalyze the formation of the compound from simpler substrates.
  • Chemical Synthesis: Starting from readily available precursors such as 2-butenal and ammonia or amine derivatives under controlled conditions.
  • Chiral Resolution: Separating enantiomers from racemic mixtures using chiral chromatography techniques .

(S)-2-aminobut-3-en-1-ol hydrochloride has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs or bioactive compounds.
  • Research: In proteomics and biochemical studies where it may serve as a building block for more complex molecules.
  • Agriculture: Potential use in agrochemicals due to its reactivity and ability to form derivatives that may have herbicidal or pesticidal properties .

Several compounds share structural similarities with (S)-2-aminobut-3-en-1-ol hydrochloride, including:

Compound NameStructureUnique Features
2-AminobutanolC4H11NONon-chiral; lacks double bond
3-AminobutanolC4H11NODifferent position of amino group
(R)-2-Aminobut-3-en-1-olC4H10NEnantiomer with opposite configuration

(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a double bond, which can significantly influence its reactivity and biological activity compared to its non-chiral counterparts .

Dates

Modify: 2023-08-15

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